molecular formula C24H21NO4 B583113 Fmoc-Phe-OH CAS No. 1353853-39-0

Fmoc-Phe-OH

Cat. No.: B583113
CAS No.: 1353853-39-0
M. Wt: 395.484
InChI Key: SJVFAHZPLIXNDH-PLPXMBJESA-N
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Description

Fmoc-Phe-OH: is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mildly basic conditions .

Mechanism of Action

Target of Action

Fmoc-L-phenylalanine, also known as Fmoc-Phe-OH, primarily targets bacterial cells, specifically Gram-positive bacteria . The compound’s antibacterial activity is due to its interaction with the bacterial cell membrane .

Mode of Action

Fmoc-L-phenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, fmoc-l-phenylalanine triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . It shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration . Some Fmoc-conjugated amino acids (Fmoc-AA) have also shown antibacterial effects that are linearly correlated with their surfactant properties .

Pharmacokinetics

The pharmacokinetic profile of Fmoc-L-phenylalanine reveals that it has an oral bioavailability of 65±18% . This study also revealed that Fmoc-L-phenylalanine has a suitable pharmacokinetic profile .

Result of Action

The result of Fmoc-L-phenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . The mechanistic investigation suggests that Fmoc-L-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Action Environment

The action of Fmoc-L-phenylalanine is influenced by several environmental factors. Hydrogel formation depends on the participating molecules, solvent type, pH of solvent, temperature, and other variables . Phenylalanine is a hydrophobic amino acid and the addition of an Fmoc group further enhances the hydrophobicity of it, resulting in low water solubility .

Biochemical Analysis

Cellular Effects

Fmoc-L-phenylalanine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that Fmoc-L-phenylalanine can inhibit the formation of bacterial biofilms by reducing the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA . This inhibition can lead to a decrease in bacterial cell population and biofilm stability.

Molecular Mechanism

At the molecular level, Fmoc-L-phenylalanine exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For instance, Fmoc-L-phenylalanine has been shown to reduce glutathione levels in bacterial cells, leading to oxidative stress and cell death . Additionally, the compound can disrupt membrane integrity and permeability, further contributing to its antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-phenylalanine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Fmoc-L-phenylalanine can maintain its antibacterial activity over extended periods, both in vitro and in vivo . Its effectiveness may decrease over time due to degradation or changes in environmental conditions.

Dosage Effects in Animal Models

The effects of Fmoc-L-phenylalanine can vary with different dosages in animal models. At low concentrations, the compound can inhibit bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, Fmoc-L-phenylalanine can induce oxidative and osmotic stress, leading to cell death . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxic or adverse effects.

Metabolic Pathways

Fmoc-L-phenylalanine is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism. For example, the compound can be incorporated into peptides through the action of peptide synthetases. Additionally, Fmoc-L-phenylalanine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of Fmoc-L-phenylalanine within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, Fmoc-L-phenylalanine can form hydrogels, which can be used for drug delivery applications . These hydrogels can enhance the compound’s stability and controlled release.

Subcellular Localization

Fmoc-L-phenylalanine’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for optimizing its use in various applications, including drug delivery and antibacterial treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Phe-OH can be synthesized through various methods. One common approach involves the reaction of L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base like piperidine, allowing for the addition of the next amino acid .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Phe-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • Fmoc-L-tyrosine
  • Fmoc-L-tryptophan
  • Fmoc-L-leucine
  • Fmoc-L-valine

Uniqueness: Fmoc-Phe-OH is unique due to its aromatic side chain, which enhances its ability to form stable hydrogels and interact with biological membranes. This property makes it particularly useful in antimicrobial applications and as a scaffold for tissue engineering.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951314
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-40-6, 286460-71-7
Record name FMOC-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35661-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859
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